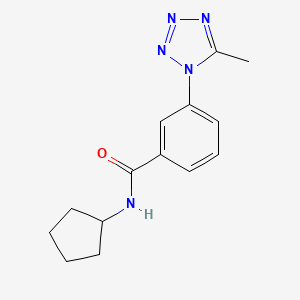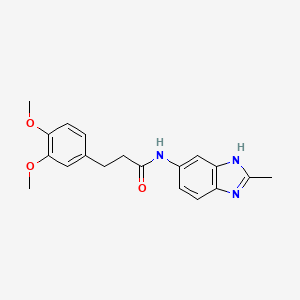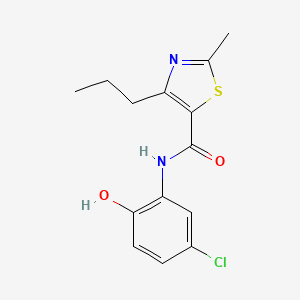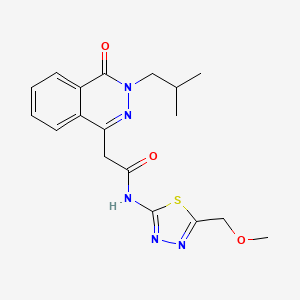![molecular formula C19H19N3O4 B10996144 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10996144.png)
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of isoxazolo[5,4-b]pyridines. These compounds are known for their diverse biological activities, including antibacterial, anticancer, and antiproliferative properties
Méthodes De Préparation
The synthesis of 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide can be achieved through several synthetic routes. One common method involves the annulation of a pyridine ring to 4-aminoisoxazoles or the closure of an isoxazole ring in functionalized pyridine derivatives . For instance, the reaction of (3-fluoropyridin-2-yl)carboximidoyl chloride with excess aniline followed by intramolecular cyclization can yield the desired compound . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Analyse Des Réactions Chimiques
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include NaH in DMF for nucleophilic substitution and other standard organic reagents for oxidation and reduction . The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
This compound has been studied for its potential applications in chemistry, biology, medicine, and industry. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, its antibacterial, anticancer, and antiproliferative properties make it a candidate for drug development . Additionally, it has been studied as an inhibitor of cytochrome P450 CYP17, which is responsible for the biosynthesis of precursors of both androgens and estrogen .
Mécanisme D'action
The mechanism of action of 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of cytochrome P450 CYP17, it interferes with the biosynthesis of steroid hormones, thereby exerting its biological effects . The detailed molecular pathways involved in its action are still under investigation.
Comparaison Avec Des Composés Similaires
Similar compounds to 6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide include other isoxazolo[5,4-b]pyridine derivatives such as 6-cyclopropyl-3-(propan-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide and 6-cyclopropyl-3-propyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid . These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific substituents and the resulting biological properties.
Propriétés
Formule moléculaire |
C19H19N3O4 |
|---|---|
Poids moléculaire |
353.4 g/mol |
Nom IUPAC |
6-cyclopropyl-N-(2,4-dimethoxyphenyl)-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C19H19N3O4/c1-10-17-13(9-15(11-4-5-11)21-19(17)26-22-10)18(23)20-14-7-6-12(24-2)8-16(14)25-3/h6-9,11H,4-5H2,1-3H3,(H,20,23) |
Clé InChI |
CCQNVBKXAUZNGL-UHFFFAOYSA-N |
SMILES canonique |
CC1=NOC2=C1C(=CC(=N2)C3CC3)C(=O)NC4=C(C=C(C=C4)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1-(2,4-difluorophenyl)-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}piperidine-4-carboxamide](/img/structure/B10996062.png)

![N-[(2E)-5-(4-methoxybenzyl)-1,3,4-thiadiazol-2(3H)-ylidene]-1-(3-methylbutyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B10996092.png)


![3-(4-methoxy-1H-indol-1-yl)-N-[(2Z)-5-(propan-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B10996104.png)
![3-(5-methoxy-1H-indol-1-yl)-N-[2-(1-methyl-1H-indol-3-yl)ethyl]propanamide](/img/structure/B10996112.png)
![N-(3-chlorophenyl)-N~2~-[(1,1-dioxidotetrahydrothiophen-3-yl)carbamoyl]-L-isoleucinamide](/img/structure/B10996115.png)

![N-[2-(4-methoxy-1H-indol-1-yl)ethyl]-2-methyl-1-oxo-1,2-dihydro-4-isoquinolinecarboxamide](/img/structure/B10996119.png)
![2-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(2,3-dioxo-1,2,3,4-tetrahydroquinoxalin-6-yl)acetamide](/img/structure/B10996120.png)

![2-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)-N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]acetamide](/img/structure/B10996139.png)
![Methyl 5-methyl-2-[(tetrazolo[1,5-a]pyridin-7-ylcarbonyl)amino]-1,3-thiazole-4-carboxylate](/img/structure/B10996145.png)
